1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound “1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on a variety of factors, including its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives are known to have good bioavailability .
Preparation Methods
The synthesis of 1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using reagents such as sulfonyl chlorides.
Formation of the Pyrrolidine-2,5-dione Moiety: This step involves the cyclization of appropriate precursors to form the pyrrolidine-2,5-dione ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine-2,5-dione moiety and may have similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring may have similar chemical properties and reactivity.
Sulfonyl Compounds: Compounds with sulfonyl groups may have similar chemical reactivity and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O4S/c14-10-5-9(1-2-11(10)15)22(20,21)16-6-8(7-16)17-12(18)3-4-13(17)19/h1-2,5,8H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJHECPTLQGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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